N,N-Dimethyldodecylamine

Description

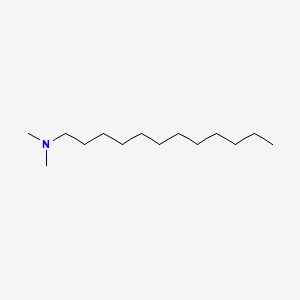

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFWDNVOPHGWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride) | |

| Record name | N,N-Dimethyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026906 | |

| Record name | N,N-Dimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

112-18-5, 68390-97-6, 68391-04-8 | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauryldimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL LAURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V2OM30I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYL-1-DODECANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N,N-Dimethyldodecylamine physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyldodecylamine

Introduction

This compound (CAS No. 112-18-5), also known as lauryldimethylamine, is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl group) attached to a nitrogen atom bearing two methyl groups.[1] This amphiphilic structure—a long, hydrophobic alkyl tail and a polar tertiary amine head—is central to its utility and chemical behavior. It is a key intermediate in the chemical industry, primarily for the synthesis of surfactants such as quaternary ammonium compounds (quats), amine oxides, and betaines, which are widely used in cosmetics, cleaning agents, and disinfectants.[2][3]

This guide offers a detailed examination of the core physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical data and practical insights necessary for its effective application and handling in a laboratory and industrial setting.

Molecular Structure and Identification

The fundamental characteristics of a chemical compound are dictated by its structure. This compound's identity is established by its molecular formula, weight, and unique identifiers.

-

Molecular Formula: C₁₄H₃₁N

-

Synonyms: Lauryldimethylamine, Dodecyldimethylamine, DDA[4][5]

-

CAS Registry Number: 112-18-5[5]

The structure consists of a saturated C12 hydrocarbon chain, which imparts significant lipophilicity, and a dimethylamino group, which provides a site of basicity and nucleophilicity.

References

- 1. Buy this compound (EVT-8402612) | 68390-97-6 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 112-18-5 [m.chemicalbook.com]

- 4. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 112-18-5 [sigmaaldrich.com]

- 6. This compound, 95%, pract. | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to N,N-Dimethyldodecylamine (CAS 112-18-5)

Introduction: Unveiling a Multifaceted Tertiary Amine

N,N-Dimethyldodecylamine, also widely known as lauryldimethylamine, is a tertiary amine featuring a 12-carbon alkyl chain (dodecyl group) attached to a dimethylamino functional group.[1][2] Identified by the CAS number 112-18-5, this compound is a cornerstone intermediate in the synthesis of a vast array of chemicals.[3][4] Its unique molecular structure, combining a long, hydrophobic alkyl tail with a polar tertiary amine head, imparts valuable surfactant properties. This amphiphilic nature makes it a critical component in formulations ranging from industrial cleaners and personal care products to sophisticated drug delivery systems.[2][4]

This guide provides an in-depth technical overview for researchers, chemists, and formulation scientists, exploring the physicochemical properties, synthesis, reactivity, and diverse applications of this compound. We will delve into its mechanistic roles, provide actionable experimental protocols, and detail essential safety and handling procedures to ensure its effective and safe utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to light yellow liquid at room temperature, often characterized by a fish-like odor typical of fatty amines.[1][3][5] It is very slightly soluble in water but shows good solubility in organic solvents like ethanol, chloroform, and methanol.[1][3][5] As a tertiary amine, it is basic, with a predicted pKa of approximately 9.78, meaning it will be protonated in acidic to neutral aqueous environments.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112-18-5 | [3] |

| Molecular Formula | C₁₄H₃₁N | [1][3] |

| Molecular Weight | 213.40 g/mol | [1][3] |

| Appearance | Clear colorless to light yellow liquid | [1][5] |

| Odor | Fish-like | [1] |

| Melting Point | -20 °C | [3][5] |

| Boiling Point | 80-82 °C @ 0.1 mm Hg | [3][5] |

| Density | 0.787 g/mL at 20 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.4375 | [3][5] |

| Flash Point | >110 °C (>230 °F) | [3][5] |

| Water Solubility | Negligible / Very slightly soluble | [1][3] |

Characterization

Accurate identification and purity assessment are critical. Standard spectroscopic techniques are employed for its characterization:

-

¹H NMR: Will show characteristic peaks for the two N-methyl groups (a singlet integrating to 6H), a triplet for the terminal methyl group of the dodecyl chain (integrating to 3H), and a series of multiplets for the methylene (-CH₂-) groups of the alkyl chain.

-

¹³C NMR: Will display distinct signals for the N-methyl carbons, the α-carbon adjacent to the nitrogen, the terminal methyl carbon, and the remaining methylene carbons in the alkyl chain.

-

FT-IR: The spectrum will be dominated by C-H stretching vibrations (~2850-2960 cm⁻¹) and will lack the N-H stretching bands seen in primary or secondary amines. The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ region.

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 213.4, along with characteristic fragmentation patterns.

Synthesis and Purification Pathways

The industrial and laboratory synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Common Synthesis Routes:

-

Reductive Amination of Dodecanal: This classic method involves reacting dodecanal (lauraldehyde) with dimethylamine in the presence of a reducing agent, such as sodium borohydride or catalytic hydrogenation. The reaction proceeds via an intermediate enamine or iminium ion, which is subsequently reduced to form the tertiary amine.

-

Catalytic Amination of Dodecanol: A more direct industrial route involves the reaction of dodecanol (lauryl alcohol) with dimethylamine over a suitable catalyst (e.g., copper-nickel based) at elevated temperatures and pressures.[2][6] This process, while efficient, requires specialized high-pressure equipment.

-

Hydrogenation of N,N-Dimethyldodecanamide: N,N-Dimethyldodecanamide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LAH) for lab-scale synthesis or via catalytic hydrogenation over catalysts like Ni/γ-Al₂O₃ for industrial production.[2][6]

-

Alkylation of Dimethylamine: Dodecyl halides (e.g., 1-bromododecane) can be reacted with an excess of dimethylamine to yield the product. This method is straightforward but may require careful control to prevent the formation of quaternary ammonium salts as a byproduct.

The diagram below illustrates a generalized workflow for the synthesis via catalytic hydrogenation of the corresponding amide, a common industrial approach.

Caption: Generalized workflow for the industrial synthesis of this compound.

Step-by-Step Purification Protocol (Laboratory Scale)

This protocol assumes the product was synthesized via a method leaving non-volatile impurities.

-

Objective: To purify crude this compound to >98% purity. The primary causality for this method is the significant difference in boiling points between the target amine and potential high-molecular-weight side products or residual starting materials.

-

Apparatus: A vacuum distillation setup including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a cold trap.

-

Procedure: a. Drying: Charge the crude product into the distillation flask. Add a small amount of a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate) and stir for 1-2 hours. This step is crucial to remove residual water, which can interfere with the distillation and product stability. b. Setup Assembly: Filter the dried crude product into a clean, dry distillation flask. Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. c. Vacuum Application: Gradually apply vacuum to the system. The use of a cold trap is essential to protect the vacuum pump from corrosive vapors. d. Distillation: Begin heating the distillation flask gently using a heating mantle. e. Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions (forerun) separately. Collect the main product fraction at the expected boiling point under the applied vacuum (e.g., 80-82 °C at 0.1 mmHg).[3][5] The stability of the boiling point is an indicator of the purity of the collected fraction. f. Termination: Once the main fraction is collected and the temperature begins to rise or fluctuate, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.

-

Validation: Analyze the collected fraction by Gas Chromatography (GC) or ¹H NMR to confirm purity. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

Chemical Reactivity and Mechanisms of Action

The utility of this compound stems from the reactivity of its tertiary amine group and the physical properties imparted by its long alkyl chain.

Key Reactions:

-

Oxidation: It can be readily oxidized to form This compound N-oxide (LDAO) , a widely used zwitterionic or non-ionic surfactant.[7][8] This conversion is typically achieved using oxidizing agents like hydrogen peroxide.[8] LDAO is valued in biochemistry for solubilizing membrane proteins and as a foam booster in detergents.[9][10]

-

Quaternization: As a tertiary amine, it reacts with alkylating agents (e.g., methyl chloride, benzyl chloride) to form quaternary ammonium salts ("quats"). These cationic surfactants are the basis for many disinfectants, biocides, and fabric softeners.[4]

-

Acid-Base Reactions: It acts as a base, neutralizing acids to form ammonium salts.[11] This property is fundamental to its role as a pH-responsive agent in advanced applications.

Mechanism of Action: The "Proton Sponge" Effect in Drug Delivery

In the development of lipid nanoparticles (LNPs) for the delivery of nucleic acids (like mRNA or siRNA), tertiary amines such as this compound (or its derivatives like DLin-MC3-DMA) play a pivotal role.[12] Their effectiveness is largely attributed to the "proton sponge" effect, which facilitates endosomal escape.

-

Encapsulation: At a low pH (e.g., pH 4) during formulation, the amine is protonated (cationic), allowing it to electrostatically interact with and encapsulate the negatively charged nucleic acid cargo.[12]

-

Cellular Uptake: The LNP is taken up by the target cell via endocytosis, forming an endosome.

-

Endosomal Acidification: The cell actively pumps protons (H⁺) into the endosome, lowering its internal pH.

-

Proton Sponging: The tertiary amine, with its pKa around neutrality, acts as a buffer. It absorbs the incoming protons, becoming increasingly protonated. This influx of protons is coupled with an influx of chloride ions (Cl⁻) to maintain charge neutrality.

-

Osmotic Swelling and Rupture: The continuous influx of ions (protonated amine and Cl⁻) leads to a significant increase in osmotic pressure inside the endosome. This pressure causes the endosome to swell and eventually rupture, releasing the nucleic acid payload into the cytoplasm where it can be translated or exert its therapeutic effect.

Caption: Mechanism of endosomal escape facilitated by a pH-responsive tertiary amine.

Applications Across Scientific and Industrial Fields

The versatility of this compound makes it a valuable molecule in numerous domains.

Table 2: Summary of Key Applications

| Application Domain | Specific Use | Function / Rationale |

| Drug Delivery | Intermediate for ionizable lipids (e.g., in LNPs) | Forms pH-sensitive nanoparticles that facilitate endosomal escape of nucleic acid payloads (mRNA, siRNA).[12][13] |

| Surfactants & Cosmetics | Intermediate for amine oxides (LDAO) and quaternary ammonium compounds | LDAO is a foam stabilizer and solubilizing agent.[9][10] Quats are used as antistatic and conditioning agents in hair care products.[4] |

| Biocides & Disinfectants | Precursor to biocidal quaternary ammonium salts (e.g., benzalkonium chloride derivatives) | The resulting cationic compounds disrupt microbial cell membranes.[4][14] |

| Industrial Catalysis | Polyurethane foam catalyst | The tertiary amine catalyzes the reaction between isocyanates and polyols to form polyurethane. |

| Corrosion Inhibition | Component in corrosion inhibitor formulations | Adsorbs onto metal surfaces, forming a protective film that prevents corrosion, particularly in water treatment.[4] |

| Chemical Synthesis | Capping agent, intermediate | Used as a capping agent in nanoparticle synthesis (e.g., bimetallic nanoparticles) and as a general intermediate for synthesizing other complex molecules.[5] |

Experimental Protocol: Formulation of Model Lipid Nanoparticles (LNPs)

This protocol describes a general, small-scale laboratory method for preparing LNPs using a tertiary amine lipid, conceptually similar to those used for RNA delivery. This method relies on rapid mixing to induce nanoparticle self-assembly.

Disclaimer: This is a model protocol. Specific ratios and lipids (e.g., DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000) must be optimized for a specific application and payload.[12][15]

Materials and Reagents

-

Lipid Phase (in Ethanol):

-

Ionizable Tertiary Amine Lipid (e.g., this compound as a model or a specialized derivative)

-

Helper Lipid (e.g., DSPC)

-

Cholesterol

-

PEGylated Lipid (e.g., DMG-PEG 2000)

-

-

Aqueous Phase:

-

Model Payload (e.g., a fluorescently labeled oligonucleotide)

-

Citrate Buffer (e.g., 10 mM, pH 4.0)

-

-

Post-Processing:

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Dialysis device (e.g., MWCO 3500 Da)

-

Stock Solution Preparation

-

Rationale: Preparing concentrated, individual stock solutions in ethanol allows for precise and reproducible formulation of the final lipid mixture. a. Prepare individual 10 mg/mL stock solutions of the helper lipid, cholesterol, and PEGylated lipid in absolute ethanol. Gentle warming may be required for dissolution.[12][15] b. Prepare a concentrated stock of the ionizable amine lipid in ethanol. c. Prepare a 1 mg/mL stock of the payload in the citrate buffer.

Formulation via Pipette Mixing

-

Rationale: This method uses rapid manual mixing to create a localized supersaturation, causing the lipids to precipitate and self-assemble into nanoparticles, encapsulating the aqueous payload.[12] a. Prepare Lipid Mix: In an RNase-free microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio (a common starting point is 50:10:38.5:1.5 for ionizable:helper:cholesterol:PEG).[12][15] Dilute with ethanol to the final desired concentration. b. Prepare Aqueous Phase: In a separate tube, dilute the payload stock solution with the citrate buffer (pH 4). c. Mixing: Vigorously pipette the aqueous phase into the lipid-ethanol phase and immediately pipette the entire mixture up and down for 30-60 seconds. The solution should become slightly opalescent, indicating nanoparticle formation. d. Incubation: Allow the mixture to incubate at room temperature for 15-30 minutes to stabilize.

Purification and Buffer Exchange

-

Rationale: Dialysis is critical to remove the ethanol, which can be cytotoxic, and to exchange the acidic formulation buffer for a physiologically compatible buffer like PBS. This buffer exchange also neutralizes the surface charge of the LNPs. a. Transfer the LNP solution to a dialysis cassette. b. Dialyze against 1x PBS (pH 7.4) for at least 2 hours, with at least one change of the PBS buffer.[12]

Characterization (Self-Validation)

-

Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential). Expected size is typically <150 nm with a low PDI (<0.2).

-

Encapsulation Efficiency: Use a fluorescent dye exclusion assay (e.g., RiboGreen) to quantify the amount of encapsulated nucleic acid versus the total amount. A high encapsulation efficiency (>90%) is desirable.

Safety, Handling, and Toxicology

This compound is a corrosive and toxic substance that requires careful handling.

-

Hazards:

-

Skin and Eye Contact: Causes severe skin burns and serious eye damage.[16][17] Contact with the material may cause severe injury.[1][3][5]

-

Inhalation: Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[16]

-

Ingestion: Toxic if swallowed.[1]

-

Environmental: Very toxic to aquatic life with long-lasting effects.[5][17] Avoid release to the environment.[16]

-

Handling and Storage:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[16][17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16] It is sensitive to air and moisture.[3] Storing under an inert gas like nitrogen is recommended for long-term stability.[4]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

Toxicological Summary:

-

Acute Toxicity: The oral LD50 in rats is reported as 1450 mg/kg.[16]

-

Biodegradability: The compound is considered readily biodegradable, though it has a high potential for adsorption onto sludge.[18]

References

- N,N-Dimethyldecylamine: A Versatile Chemical Intermedi

- This compound N-oxide: Properties and Uses in Biochemical Applic

-

Lauryldimethylamine | C14H31N | CID 8168 - PubChem. [Link]

-

This compound oxide - Organic Syntheses Procedure. [Link]

-

Synthesis of this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide | Request PDF - ResearchGate. [Link]

-

The Amphoteric Surfactant this compound N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration | Langmuir - ACS Publications. [Link]

-

This compound - MySkinRecipes. [Link]

-

This compound CAS N°: 112-18-5. [Link]

-

Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI. [Link]

-

The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - NIH. [Link]

Sources

- 1. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-8402612) | 68390-97-6 [evitachem.com]

- 3. This compound | 112-18-5 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound CAS#: 112-18-5 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound N-oxide | 1643-20-5 | DD12118 [biosynth.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. resources.tocris.com [resources.tocris.com]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. aksci.com [aksci.com]

- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

N,N-Dimethyldodecylamine molecular structure and weight

An In-depth Technical Guide to the Molecular Structure and Weight of N,N-Dimethyldodecylamine

Abstract

This compound (DDA), a tertiary amine with a long alkyl chain, is a pivotal chemical intermediate in the synthesis of surfactants, such as quaternary ammonium compounds and amine oxides, which are extensively used in cosmetics, cleaning agents, and industrial applications[1][2][3]. Its molecular structure, characterized by a hydrophilic dimethylamino head and a long hydrophobic dodecyl tail, imparts surface-active properties that are fundamental to its function. This guide provides a detailed examination of the molecular structure, molecular weight, and essential physicochemical properties of DDA. It further outlines authoritative analytical methodologies, including mass spectrometry and nuclear magnetic resonance spectroscopy, for the precise determination of its molecular weight and structural confirmation, offering a critical resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to this compound (DDA)

This compound, also known by synonyms such as Lauryldimethylamine and 1-(Dimethylamino)dodecane, is a clear, colorless to light-yellow liquid characterized by a fish-like odor[1][4]. As a tertiary amine, its utility is primarily as a precursor and intermediate[3]. The nitrogen atom's lone pair of electrons allows it to be readily converted into amine oxides or quaternized to form cationic surfactants[3][5]. These derivatives are valued for their antimicrobial, conditioning, and emulsifying properties[3]. In advanced research, DDA is also employed as a capping agent in the synthesis of bimetallic nanoparticles, highlighting its role in materials science[2]. Understanding its precise molecular characteristics is therefore paramount for ensuring the quality, efficacy, and safety of these downstream products.

Molecular Structure and Physicochemical Properties

The molecular integrity of DDA is the foundation of its chemical behavior. Its structure consists of a twelve-carbon alkyl chain (dodecyl group) attached to a nitrogen atom, which is further bonded to two methyl groups. This amphipathic structure is key to its function as a surfactant intermediate.

Chemical Identifiers and Representations

Accurate identification is critical in scientific research and regulatory compliance. The primary identifiers for this compound are:

-

IUPAC Name: N,N-dimethyldodecan-1-amine[4]

-

CAS Number: 112-18-5[4]

-

SMILES String: CCCCCCCCCCCCN(C)C[4]

-

InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N[4]

Visualization of Molecular Structure

A 2D representation of the DDA molecule illustrates the connectivity of its constituent atoms.

Caption: Workflow for the analytical validation of this compound.

Protocol 1: Molecular Weight Confirmation by Mass Spectrometry

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high precision. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful as they provide chromatographic separation from impurities prior to mass analysis, offering simultaneous purity assessment and identification. The method is highly sensitive, requiring only minute quantities of the analyte.[6][7]

Step-by-Step Methodology (LC-MS/MS):

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a series of dilutions (e.g., 1-1000 ng/mL) in methanol for calibration and analysis.

-

Sample Preparation: Dilute the test sample of DDA to a concentration within the calibration range using methanol.

-

Chromatographic Separation:

-

LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (enhances ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from ~5% B to 95% B over several minutes to elute the highly hydrophobic DDA.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode. DDA, being a tertiary amine, readily accepts a proton to form a stable [M+H]⁺ ion.

-

Analyzer: A triple quadrupole or Orbitrap mass analyzer.

-

Analysis Mode: Full scan mode to detect the parent ion. The expected protonated molecule [M+H]⁺ for C₁₄H₃₁N (MW 213.40) will appear at a mass-to-charge ratio (m/z) of approximately 214.4.

-

Confirmation: For unequivocal identification, use tandem MS (MS/MS) to fragment the parent ion (m/z 214.4) and observe characteristic product ions. The most abundant fragment ion is typically m/z 58, corresponding to the dimethylaminomethyl fragment [CH₂=N(CH₃)₂]⁺.[8]

-

-

Data Analysis: Compare the retention time and the mass spectrum of the sample to a certified reference standard. The presence of a peak at the correct retention time with a parent ion at m/z 214.4 and a characteristic fragment at m/z 58 confirms the identity and molecular weight of this compound.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Causality: While MS confirms mass, it does not definitively prove the isomeric structure. NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the unique carbon environments. This combination validates the specific arrangement of the dodecyl chain and the two methyl groups on the nitrogen atom.[9]

Step-by-Step Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Spectrometer Setup:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Temperature: Standard probe temperature (e.g., 25 °C).

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals:

-

A sharp singlet at ~2.2 ppm integrating to 6 protons, corresponding to the two equivalent N-methyl groups (-N(CH₃)₂).

-

A triplet at ~2.2-2.3 ppm integrating to 2 protons, for the methylene group adjacent to the nitrogen (-CH₂-N).

-

A complex multiplet region between ~1.2-1.6 ppm integrating to 18 protons, representing the nine methylene groups in the middle of the alkyl chain (-(CH₂)₉-).

-

A triplet at ~0.88 ppm integrating to 3 protons, corresponding to the terminal methyl group of the dodecyl chain (-CH₂-CH₃).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals: Distinct peaks for each unique carbon atom. Key signals include those for the N-methyl carbons (~45 ppm), the carbons of the alkyl chain (a series of peaks between ~14-60 ppm), with the terminal methyl carbon appearing most upfield (~14 ppm).[10]

-

-

Data Analysis: The chemical shifts, integration values (for ¹H), and splitting patterns must be consistent with the known structure of this compound. This orthogonal data, when combined with MS results, provides a definitive structural confirmation.

Conclusion

This compound is a foundational molecule whose utility is derived directly from its molecular structure and weight. A precise understanding and rigorous verification of these properties are essential for its effective application in research and industry. The analytical workflows detailed in this guide, combining mass spectrometry for molecular weight determination and NMR spectroscopy for structural validation, represent a robust, self-validating system. This dual-technique approach ensures the unambiguous identification and quality assessment of this compound, empowering scientists and developers to use this versatile intermediate with the highest degree of confidence.

References

- Tsukatani, H., & Tobiishi, K. (2015). Determination of this compound and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry.

- BenchChem. (n.d.). Synthesis routes of this compound. BenchChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70711, N,N-Dimethyl-N-decylamine. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8168, Lauryldimethylamine. PubChem.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- ChemicalBook. (n.d.). N,N-Dimethyldecylamine synthesis. ChemicalBook.

- Santa Cruz Biotechnology. (n.d.). This compound N-oxide. Santa Cruz Biotechnology.

- ChemicalBook. (n.d.). This compound Usage And Synthesis. ChemicalBook.

- ChemicalBook. (n.d.). This compound(112-18-5) 13C NMR spectrum. ChemicalBook.

- Understanding this compound: Properties, Synthesis & Purchase Guide. (2025).

- ResearchGate. (n.d.). Request PDF: Determination of this compound and N,N-Dimethyloctadecylamine in River and Sea Water Using Liquid Chromatography Tandem Mass Spectrometry.

- Anax Laboratories. (2016). Total Synthesis Of N,n-dimethyl Dodecyl Amine-n-oxide. International Journal of Engineering Science and Computing, 6(1).

- Restek. (n.d.).

- Búcsi, A., Karlovská, J., et al. (2014). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Chemické zvesti, 68(3).

Sources

- 1. This compound | 112-18-5 [chemicalbook.com]

- 2. This compound CAS#: 112-18-5 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Total Synthesis Of N,n-dimethyl Dodecyl Amine-n-oxide [journalijar.com]

- 6. Determination of this compound and N,N-dimethyloctadecylamine in river and sea water using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ez.restek.com [ez.restek.com]

- 9. Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. This compound(112-18-5) 13C NMR spectrum [chemicalbook.com]

N,N-Dimethyldodecylamine solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethyldodecylamine for Researchers and Drug Development Professionals

Introduction: Understanding this compound

This compound (DDA), also known as lauryldimethylamine, is a tertiary amine with the chemical formula C₁₄H₃₁N. Characterized by a 12-carbon alkyl chain (dodecyl) attached to a dimethylamino group, this compound is a pivotal intermediate in the chemical industry. It appears as a clear, colorless to pale yellow liquid with a distinct fish-like odor.[1][2] Its unique molecular structure dictates its physical properties and, most critically, its solubility behavior, making it a versatile precursor for a wide range of products including surfactants, emulsifiers, corrosion inhibitors, and biocides.[2][3] For professionals in drug development and materials science, a comprehensive understanding of DDA's solubility in both aqueous and organic media is fundamental to its application, from synthesizing novel drug delivery systems to creating advanced materials.[3][4]

Core Physicochemical Properties

A grasp of DDA's fundamental properties is essential before delving into its solubility. These characteristics provide the basis for predicting and explaining its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 112-18-5 | [5] |

| Molecular Weight | 213.40 g/mol | [1] |

| Appearance | Clear yellow liquid | [1] |

| Melting Point | -20 °C | [5][6] |

| Boiling Point | 80-82 °C @ 0.1 mm Hg | [5][7] |

| Density | ~0.787 g/mL at 20 °C | [5][6] |

| pKa | 9.78 ± 0.28 (Predicted) | [5] |

| LogP | 1.3 - 6.91 (at 20°C, pH 7.1-8.8) | [5][7] |

Part 1: Aqueous Solubility — A pH-Dependent Phenomenon

The solubility of this compound in water is not a straightforward parameter but is intrinsically linked to the pH of the aqueous medium. This behavior stems from its amphiphilic nature and the basicity of its tertiary amine group.

The Amphiphilic Duality

DDA's structure is a classic example of an amphiphile, containing two distinct regions:

-

A Hydrophobic Tail: The long, 12-carbon dodecyl chain is nonpolar and lipophilic, actively repelling water molecules.

-

A Hydrophilic Head: The tertiary amine group (-N(CH₃)₂) is polar and capable of hydrogen bonding, exhibiting an affinity for water.

At neutral pH, the large, bulky hydrophobic tail dominates the molecule's character, leading to very poor water solubility. Multiple sources describe its solubility in water as "insoluble," "negligible," or "very slightly soluble".[1][5][6][7][8] This is because the disruption of the strong hydrogen-bonding network of water by the alkyl chain is energetically unfavorable.

The Decisive Role of pH

As a tertiary amine, DDA acts as a weak base. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from the solution. This acid-base equilibrium is the key to manipulating its aqueous solubility.

R₃N (insoluble free base) + H₂O ⇌ R₃NH⁺ (soluble cation) + OH⁻

The tendency for this protonation to occur is defined by the amine's pKa, which is predicted to be approximately 9.78.[5]

-

In Acidic Conditions (pH < pKa): When the pH of the solution is significantly below the pKa, the equilibrium shifts to the right. The amine group becomes protonated, forming the N,N-dimethyldodecylammonium cation. This transformation from a neutral molecule to an ionic salt dramatically increases its solubility in water.[9][10] The strong ion-dipole interactions between the positively charged ammonium head and polar water molecules overcome the hydrophobicity of the alkyl tail, allowing the compound to dissolve.[11] This principle is fundamental in drug development, where insoluble amine-containing APIs are often converted into hydrochloride or other salts to enhance their bioavailability.[12][13]

-

In Basic or Neutral Conditions (pH > pKa): At a pH above the pKa, the amine exists predominantly in its neutral, uncharged "free base" form. In this state, the hydrophobic character prevails, resulting in minimal aqueous solubility.[10]

| pH Condition | Dominant Chemical Form | Water Solubility | Rationale |

| Acidic (e.g., pH < 7) | C₁₂H₂₅N⁺H(CH₃)₂ (Cationic Salt) | Soluble | The formation of an ionic salt allows for strong ion-dipole interactions with water, overcoming the hydrophobicity of the alkyl chain.[9][13] |

| Neutral (pH ≈ 7) | C₁₂H₂₅N(CH₃)₂ (Free Base) | Negligible / Insoluble | The large, nonpolar dodecyl tail dominates, preventing significant interaction with the polar water network.[1][6][8] |

| Basic (e.g., pH > 11) | C₁₂H₂₅N(CH₃)₂ (Free Base) | Negligible / Insoluble | The molecule remains in its uncharged, hydrophobic form.[10] |

Part 2: Solubility in Organic Solvents

In contrast to its complex behavior in water, the solubility of this compound in organic solvents is more predictable and generally favorable, governed by the "like dissolves like" principle. The molecule's significant nonpolar character, conferred by the dodecyl chain, allows it to interact effectively with a wide range of organic media through van der Waals forces.

Its utility as a capping agent during nanoparticle synthesis in toluene is a direct testament to its solubility in nonpolar aromatic solvents.[7] Similarly, its role as a chemical intermediate often involves reactions carried out in various organic media.

| Organic Solvent | Solvent Type | Reported/Inferred Solubility | Source |

| N,N-Dimethylformamide | Polar Aprotic | Very Soluble | [14] |

| Methanol | Polar Protic | Soluble / Slightly Soluble | [5][14] |

| Chloroform | Weakly Polar | Slightly Soluble | [5][14] |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | [14] |

| Toluene | Nonpolar Aromatic | Soluble (Inferred from use) | [7] |

| Diethyl Ether | Weakly Polar | Soluble (General principle for amines) | [12] |

| Hexane | Nonpolar Aliphatic | Soluble (General principle) |

Part 3: Experimental Protocol for Solubility Determination

To provide actionable data for research and development, a standardized and self-validating protocol is necessary. The shake-flask method, consistent with OECD Guideline 105, is a robust and widely accepted technique for determining the saturation solubility of a compound.

Objective:

To determine the solubility of this compound in a selected solvent (e.g., buffered water at pH 4.0) at a constant temperature (e.g., 25 °C).

Methodology: The Shake-Flask Workflow

This protocol ensures that a true equilibrium is reached between the undissolved solute and the saturated solution, which is the definition of solubility.

Step-by-Step Protocol:

-

Preparation:

-

Prepare the desired solvent system (e.g., a 0.1 M citrate buffer to maintain pH 4.0).

-

Ensure the this compound sample is of high purity (>99%).

-

Calibrate all analytical equipment, such as a Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a pH meter.

-

-

Saturation:

-

Add a measured volume of the solvent (e.g., 20 mL) to several flasks.

-

Add an excess amount of DDA to each flask. The key is to ensure a visible amount of undissolved DDA remains after equilibration, confirming that the solution is saturated.

-

-

Equilibration:

-

Seal the flasks and place them in a constant-temperature shaker bath set to 25 °C.

-

Agitate the flasks for a predetermined period (typically 24 to 48 hours). A preliminary study should be run to determine the time required to reach equilibrium (i.e., when the concentration in solution no longer changes over time).

-

Causality Check: This extended agitation at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

-

-

Phase Separation:

-

Remove the flasks from the shaker and allow them to stand undisturbed at the same constant temperature to let undissolved material settle.

-

Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

-

Causality Check: Centrifugation in a temperature-controlled centrifuge is a superior alternative. This step is crucial to prevent undissolved solute from being included in the analysis, which would falsely inflate the solubility measurement.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (e.g., methanol).

-

Analyze the concentration of DDA in the sample using a pre-calibrated analytical method. Gas Chromatography is often suitable for volatile amines. Alternatively, for aqueous solutions, potentiometric titration against a standardized acid can be used.

-

Calculate the original concentration in the saturated solution, which represents the solubility. The result is typically expressed in g/L or mol/L.

-

Visualized Experimental Workflowdot

Sources

- 1. Lauryldimethylamine | C14H31N | CID 8168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gneechem.com [gneechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 112-18-5 [chemicalbook.com]

- 6. This compound, 95%, pract. | Fisher Scientific [fishersci.ca]

- 7. This compound CAS#: 112-18-5 [m.chemicalbook.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. reddit.com [reddit.com]

- 11. issr.edu.kh [issr.edu.kh]

- 12. moorparkcollege.edu [moorparkcollege.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. echemi.com [echemi.com]

Synthesis pathways for N,N-Dimethyldodecylamine

An In-depth Technical Guide to the Synthesis of N,N-Dimethyldodecylamine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound (DDA), also known as lauryldimethylamine, is a tertiary amine that serves as a pivotal intermediate in the chemical industry. Its significance lies in its versatile molecular structure: a long, hydrophobic C12 alkyl chain (dodecyl group) coupled with a hydrophilic dimethylamino headgroup. This amphiphilic nature makes it a foundational precursor for a vast array of surfactants, including the widely used this compound N-oxide (LDAO), a non-ionic surfactant, and various quaternary ammonium compounds utilized as cationic surfactants. These derivatives are indispensable in consumer goods, acting as foam stabilizers, detergents, and antistatic agents.[1] In the pharmaceutical and research sectors, DDA and its derivatives are employed as solubilizing agents for proteins and in the formulation of drug delivery systems.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers and development professionals, moving beyond simple procedural outlines to dissect the causality behind methodological choices, offering field-proven insights into the practical application, scalability, and inherent advantages and limitations of each route.

Pathway I: Reductive Amination of Dodecylamine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines.[2] This pathway utilizes formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent, offering a direct and often high-yielding route to the tertiary amine without the risk of forming quaternary ammonium salts.[2][3]

Chemical Principle and Mechanism

The reaction proceeds through a two-step sequence that repeats for each N-H bond.

-

Iminium Ion Formation: The primary amine (dodecylamine) first performs a nucleophilic attack on formaldehyde. Subsequent dehydration forms an N-dodecylmethaniminium ion.

-

Hydride Reduction: Formic acid then acts as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methyldodecylamine) and releasing carbon dioxide, which drives the reaction to completion.[2][4]

-

Repetition to Tertiary Amine: The process immediately repeats. The newly formed secondary amine reacts with a second equivalent of formaldehyde to form an N-dodecyl-N-methylmethaniminium ion, which is subsequently reduced by another molecule of formic acid to yield the final product, this compound.[5][6]

The key to this reaction's success is that the irreversible loss of CO2 gas makes each methylation step final.[2]

Visual Representation: Eschweiler-Clarke Reaction

Caption: Mechanism of the Eschweiler-Clarke reaction for DDA synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by M. Mamatha et al. (2016).[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place dodecylamine (20 g, 0.108 mol). Cool the flask in an ice-water bath.

-

Reagent Addition: Slowly add formic acid (98-100%, ~9.9 g, 0.216 mol) dropwise while stirring until a clear solution is obtained. To this solution, add formaldehyde (37% aqueous solution, ~17.5 g, 0.216 mol).

-

Reaction: Heat the reaction mixture to 80°C and maintain reflux for 5-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the mixture to room temperature. Carefully add an aqueous solution of sodium hydroxide (e.g., 20% w/v) to basify the mixture to pH > 11. This will neutralize the excess formic acid and deprotonate the amine product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Field Insights: Pros and Cons

-

Advantages: High selectivity for the tertiary amine, avoids quaternary salt formation, uses inexpensive reagents, and the reaction is typically high-yielding and robust.[2]

-

Disadvantages: Requires elevated temperatures, and the use of formic acid can present handling and corrosion issues. The work-up requires careful neutralization of a strong acid.

Pathway II: Direct Catalytic Amination of Dodecanol

Industrially, the most prominent route for producing fatty amines is the direct reaction of a fatty alcohol with a secondary amine over a heterogeneous catalyst.[7][8] This method is atom-economical, as the only byproduct is water.

Chemical Principle and Mechanism

This pathway operates via a "hydrogen borrowing" or dehydrogenation-condensation-hydrogenation sequence on the catalyst surface.

-

Dehydrogenation: The catalyst first dehydrogenates dodecanol to form the corresponding aldehyde, dodecanal, with the hydrogen temporarily held by the catalyst.

-

Condensation & Dehydration: The in situ-generated dodecanal then reacts with dimethylamine to form a hemiaminal intermediate, which subsequently dehydrates to form an iminium ion.

-

Hydrogenation: The hydrogen atoms "borrowed" in the first step are then used by the catalyst to reduce the iminium ion intermediate to the final tertiary amine product, this compound.

This process requires a catalyst with dual functionality: dehydrogenation and hydrogenation capabilities. Copper-based catalysts, often on supports like alumina and sometimes promoted with other metals like nickel or chromium, are commonly employed.[9][10]

Visual Representation: Catalytic Amination of Dodecanol

Caption: Hydrogen borrowing mechanism in direct amination of dodecanol.

Detailed Experimental Protocol (Generalized)

This generalized protocol is based on principles from industrial practices and patents.[9][11][12]

-

Catalyst Activation: The catalyst (e.g., a copper-based catalyst) is typically activated in situ or pre-activated in a stream of hydrogen at elevated temperatures (200-300°C).

-

Reaction Setup: A high-pressure autoclave reactor is charged with dodecanol (1.0 equivalent) and the catalyst (typically 1-5% by weight).

-

Reagent Addition: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen (this can aid catalyst activity and stability). Liquid or gaseous dimethylamine (typically 1.5-3.0 equivalents) is then introduced.

-

Reaction: The mixture is heated to 180-250°C with vigorous stirring. The reaction is maintained at a constant pressure (e.g., 10-50 bar) for several hours until the conversion of dodecanol is complete.

-

Work-up: After cooling and venting the reactor, the catalyst is removed by filtration.

-

Purification: The excess dimethylamine is removed by distillation. The resulting crude product, containing this compound and potentially small amounts of unreacted alcohol, is purified by vacuum distillation.

Field Insights: Pros and Cons

-

Advantages: High atom economy (water is the only byproduct), scalable, and often a one-pot synthesis from a readily available fatty alcohol feedstock.

-

Disadvantages: Requires high temperatures and pressures, necessitating specialized equipment. The catalyst can be proprietary, expensive, and susceptible to poisoning. Separation of the final amine from the starting alcohol can be challenging due to similar boiling points.[9]

Other Notable Synthetic Pathways

N-Alkylation of Dodecylamine with Dimethyl Sulfate

This method involves the direct alkylation of dodecylamine using a powerful methylating agent.

-

Mechanism: A standard bimolecular nucleophilic substitution (S N 2) reaction where the nitrogen atom of dodecylamine attacks the methyl group of dimethyl sulfate, displacing the methyl sulfate anion. This is repeated to achieve dimethylation.

-

Protocol Insight: The reaction is often run in a solvent like dichloromethane with a mild base or catalyst like sodium sulfate to scavenge the sulfuric acid byproduct.[5]

-

Field Insights: While effective, dimethyl sulfate is extremely toxic and carcinogenic, requiring stringent handling precautions. This limits its appeal for large-scale industrial synthesis.

Reductive Amination of Dodecanal

This pathway is analogous to the direct amination of dodecanol but starts from the corresponding aldehyde.

-

Mechanism: Dodecanal reacts with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced to the tertiary amine. The reduction can be achieved via catalytic hydrogenation (e.g., using H₂ and a Pd, Pt, or Ni catalyst) or with chemical reducing agents.[13][14]

-

Leuckart-Wallach Variant: A specific type of reductive amination where formic acid or ammonium formate serves as both the nitrogen source (if ammonia is used) and the reducing agent. For tertiary amine synthesis, it involves reacting the aldehyde with dimethylamine in the presence of formic acid.[1][15][16]

-

Field Insights: This is a very effective route if dodecanal is readily available. Catalytic hydrogenation is clean and efficient. The Leuckart-Wallach reaction avoids the need for high-pressure hydrogen gas but requires high temperatures.[17]

N-Alkylation of Dimethylamine with Dodecyl Halide

A classic S N 2 reaction where dimethylamine acts as the nucleophile.

-

Mechanism: Dimethylamine attacks the electrophilic carbon of a dodecyl halide (e.g., 1-bromododecane), displacing the halide ion.

-

Protocol Insight: The reaction is typically performed in a solvent with a base to neutralize the HBr formed, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic. A significant challenge is controlling the reaction to prevent the product, this compound, from reacting further with another molecule of dodecyl halide to form a quaternary ammonium salt.[18]

-

Field Insights: This route is straightforward for lab-scale synthesis but can suffer from low selectivity, producing a mixture of tertiary amine and quaternary ammonium salt, which complicates purification.[18]

Reduction of N,N-Dimethyldodecanamide

This pathway involves the synthesis of the corresponding amide from dodecanoic acid followed by reduction.

-

Mechanism: The amide is reduced to the amine. This is classically done with strong reducing agents like lithium aluminum hydride (LAH) in a laboratory setting. On an industrial scale, catalytic hydrogenation over catalysts like Ni/γ-Al₂O₃ is preferred.[19]

-

Protocol Insight: Catalytic hydrogenation is performed under high pressure and temperature. A key side reaction is the cleavage of the amide to dodecanol and dimethylamine, which can be suppressed by adding excess dimethylamine to the reaction mixture.[19]

-

Field Insights: This two-step route (acid → amide → amine) is robust and can provide very high purity and yield (up to 97%).[19] However, it is less atom-economical than direct amination of the alcohol.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Mechanism | Key Advantages | Key Disadvantages |

| Eschweiler-Clarke | Dodecylamine | Formaldehyde, Formic Acid | Reductive Amination | High selectivity, no quaternary salts, cheap reagents. | High temperature, corrosive acid. |

| Direct Amination | Dodecanol | Dimethylamine, H₂, Catalyst | Hydrogen Borrowing | High atom economy, scalable, one-pot. | High P/T, catalyst cost, difficult purification. |

| Alkylation (Sulfate) | Dodecylamine | Dimethyl Sulfate | S N 2 | Effective methylation. | Highly toxic/carcinogenic reagent. |

| Reductive Amination | Dodecanal | Dimethylamine, Reductant (H₂/Cat. or HCOOH) | Reductive Amination | High yield, clean (with H₂). | Dodecanal may be less available than dodecanol. |

| Alkylation (Halide) | Dodecyl Halide | Dimethylamine | S N 2 | Simple concept. | Poor selectivity (quaternary salt formation). |

| Amide Reduction | N,N-Dimethyldodecanamide | H₂/Catalyst (e.g., Ni) | Catalytic Hydrogenation | Very high yield and purity. | Two-step process, less atom-economical. |

General Purification Strategies

Purification is critical to achieving the required specifications for this compound, as residual starting materials or byproducts can interfere with subsequent reactions (e.g., oxidation to LDAO).

-

Vacuum Distillation: This is the most common method for purifying liquid amines on both laboratory and industrial scales. Due to the high boiling point of DDA, distillation must be performed under reduced pressure to prevent thermal decomposition. It is effective at separating the product from non-volatile catalysts and higher-boiling impurities like quaternary ammonium salts.

-

Acid-Base Extraction: This technique exploits the basicity of the amine. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., HCl). The tertiary amine is protonated and moves to the aqueous phase, leaving non-basic impurities (like unreacted alcohol or halide) in the organic phase. The aqueous phase is then basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent, dried, and concentrated.

-

Adsorbent Chromatography: For removing trace amounts of primary and secondary amines, the crude product can be passed through a column of an adsorbent like acidic aluminum oxide or specialized silica gel.[20][21] The more basic primary and secondary amines are retained more strongly than the more sterically hindered tertiary amine.

General Experimental and Purification Workflow

Caption: A generalized workflow from reaction to final product analysis.

References

-

Mamatha, M. (2016). A cheap, mild, inexpensive and environmentally friendly synthesis of N,N- Dimethyl Dodecyl Amine-N-Oxide. International Journal of Advanced Research, 4(1), 716-719. Link

- Cross, J. (Ed.). (1994).

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Grokipedia Website: [Link]

-

Ruiz, D., Aho, A., Mäki-Arvela, P., Kumar, N., Oliva, H., & Murzin, D. Y. (2017). Direct amination of dodecanol over noble and transition metal supported silica catalysts. Industrial & Engineering Chemistry Research, 56(45), 12878–12887. Link

-

Grokipedia. (n.d.). Leuckart reaction. Retrieved from Grokipedia Website: [Link]

-

Shadpour, M., & Ng, F. T. T. (2020). Industrial processes for manufacturing amines. ResearchGate. Link

-

BASF AG. (1981). Production of tertiary amines. U.S. Patent 4,442,306. Link

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from Wikipedia: [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from Wikipedia: [Link]

-

Kao Corporation. (n.d.). Fatty Alcohols and Tertiary Amines. Retrieved from Kao Corporation Website: [Link]

-

De, A., & Bista, B. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 136-168. Link

-

Zhang, L., et al. (2014). Synthesis of this compound by the catalytic hydrogenation of N,N-dimethyldodecylamide. ResearchGate. Link

-

CN102976950A. (2013). Improved process for preparing tertiary amine. Google Patents. Link

-

Jha, S. C., & Ma, S. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. Link

-

Bayer Aktiengesellschaft. (1981). Purification of tertiary amines using an adsorbent. U.S. Patent 4,255,356. Link

-

Wikipedia. (n.d.). Fatty amine. Retrieved from Wikipedia: [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from NROChemistry Website: [Link]

-

Ruiz, D., Aho, A., Mäki-Arvela, P., Kumar, N., & Murzin, D. Y. (2017). Direct Amination of Dodecanol over Noble and Transition Metal Supported Silica Catalysts. Datapdf.com. Link

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from J&K Scientific Website: [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from Name-Reaction.com: [Link]

-

PrepChem.com. (n.d.). Preparation of dodecyl dimethyl amine. Retrieved from PrepChem.com: [Link]

-

BASF AG. (1991). Process for the preparation of n,n-dimethylamine. Canadian Patent CA2032362C. Link

-

Ruiz, D., et al. (2016). Direct Amination of Dodecanol with NH3 over Heterogeneous Catalysts. Catalyst Screening and Kinetic Modelling. ResearchGate. Link

-

Habinshuti, J., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl Trimethyl Ammonium and N-(N, N-Dimethylamino) Propyl Glucosylamine. Oriental Journal of Chemistry, 34(3). Link

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal: [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from YouTube: [Link]

-

Bianga, J., et al. (2019). Rhodium‐Catalysed Reductive Amination for the Synthesis of Tertiary Amines. ResearchGate. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. name-reaction.com [name-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. Kao | Fatty Alcohols and Tertiary Amines [kao.com]

- 9. US4442306A - Production of tertiary amines - Google Patents [patents.google.com]

- 10. datapdf.com [datapdf.com]

- 11. CN102976950A - Improved process for preparing tertiary amine - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. CA2032362C - Process for the preparation of n,n-dimethylamine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. grokipedia.com [grokipedia.com]

- 16. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Didodecyldimethylammonium bromide synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]

- 21. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

An In-depth Technical Guide to N,N-Dimethyldodecylamine as a pH-Responsive Surfactant

Abstract

N,N-Dimethyldodecylamine (DMDDA) is a tertiary amine surfactant distinguished by its pH-responsive behavior and versatile applications across various scientific domains. This guide provides a comprehensive technical overview of DMDDA, elucidating its fundamental physicochemical properties, its mechanism as a surfactant, and its critical role in advanced applications such as drug delivery, nanoparticle synthesis, and the formulation of "smart" fluids. We will explore the causal relationships behind its functionality, provide detailed experimental protocols for its characterization, and present data-driven insights to empower researchers in leveraging this dynamic molecule for their specific applications.

Introduction: The Molecular Architecture and Physicochemical Profile of this compound

This compound, also known as lauryldimethylamine, is an amphiphilic molecule featuring a 12-carbon aliphatic chain (dodecyl group) that forms a hydrophobic tail, and a dimethylamino group that serves as a polar, hydrophilic head.[1] This tertiary amine structure is the key to its functionality, particularly its response to changes in environmental pH.[2][3]

Core Physicochemical Properties

A foundational understanding of DMDDA begins with its key physical and chemical parameters, which dictate its behavior in various systems.

| Property | Value | Source |

| CAS Number | 112-18-5 | [1][4] |

| Molecular Formula | C14H31N | [1] |

| Molecular Weight | 213.40 g/mol | [1] |

| Appearance | Colorless to light colored liquid | [1][4] |

| pKa | 9.78 ± 0.28 (Predicted) | [5] |

| Boiling Point | 80-82 °C @ 0.1 mm Hg | [4][5] |

| Density | ~0.787 g/mL at 20 °C | [4][5] |

This table summarizes the fundamental properties of this compound, providing essential data for experimental design and formulation.

The Critical Role of pH: A Molecular Switch

Unlike permanently charged quaternary ammonium surfactants, DMDDA's tertiary amine head group can be reversibly protonated.[2] This pH-dependent ionization is the cornerstone of its "smart" surfactant capabilities.

-

In alkaline or neutral conditions (pH > pKa): The amine group is deprotonated and electrically neutral. In this state, the molecule behaves like a nonionic surfactant.

-

In acidic conditions (pH < pKa): The lone pair of electrons on the nitrogen atom accepts a proton (H+), rendering the head group positively charged (cationic).[2]